molecular formula C16H24BrN3O2 B1352928 tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate CAS No. 303763-37-3

tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate

Cat. No.: B1352928
CAS No.: 303763-37-3
M. Wt: 370.28 g/mol
InChI Key: FWQCRYDNQVDDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and Nomenclature

tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate possesses a well-defined molecular structure characterized by specific chemical identifiers and systematic nomenclature. The compound is registered under Chemical Abstracts Service number 303763-37-3 and displays a molecular formula of C₁₆H₂₄BrN₃O₂ with a corresponding molecular weight of 370.28 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the compound's complex structural architecture, incorporating multiple heterocyclic components and functional groups.

The molecular structure consists of several distinct structural elements that contribute to its overall chemical properties and potential biological activities. The core framework features a piperidine ring system, which serves as a six-membered saturated heterocycle containing a single nitrogen atom. This piperidine scaffold is substituted at the 4-position with a tert-butyloxycarbonyl protecting group, commonly referred to as the tert-butyl carbamate moiety. The protecting group serves dual purposes in synthetic applications, providing both stability during chemical transformations and selective deprotection capabilities under specific reaction conditions.

The compound's structural complexity is further enhanced by the presence of a 6-bromopyridin-2-yl group attached to the piperidine nitrogen through a methylene linker. This architectural feature distinguishes the compound from closely related analogs that lack the methylene bridge, providing additional conformational flexibility and potentially altered biological activity profiles. The brominated pyridine component introduces significant electronic and steric effects that influence both chemical reactivity and molecular recognition properties.

Structural Component Chemical Feature Functional Role
Piperidine Ring Six-membered saturated heterocycle Core scaffold providing structural framework
tert-Butyl Carbamate Protecting group on piperidine nitrogen Stability and selective deprotection
Methylene Linker Single carbon bridge Conformational flexibility enhancement
6-Bromopyridin-2-yl Halogenated aromatic heterocycle Electronic modification and reactivity

The compound's three-dimensional structure exhibits specific conformational preferences that arise from the interplay between steric interactions and electronic effects. Computational modeling studies suggest that the methylene linker provides rotational freedom between the pyridine and piperidine components, allowing the molecule to adopt multiple low-energy conformations. This conformational flexibility may contribute to enhanced binding interactions with diverse biological targets compared to more rigid structural analogs.

Historical Development and Discovery

The development of this compound represents part of the broader evolution in heterocyclic chemistry and medicinal compound design that has characterized pharmaceutical research over recent decades. The compound's discovery and development reflect the systematic exploration of piperidine-containing scaffolds, which have demonstrated significant therapeutic potential across multiple disease areas.

The historical context of this compound's development is closely linked to advances in protecting group chemistry and synthetic methodology that emerged in pharmaceutical research laboratories. The tert-butyloxycarbonyl protecting group, which forms a crucial component of the compound's structure, was developed as part of broader efforts to create stable, yet selectively removable protecting groups for amine functionalities. This protecting group technology enabled the synthesis of complex molecules containing multiple nitrogen-containing heterocycles without interference between reactive sites.

Research into brominated pyridine derivatives has evolved significantly over the past several decades, driven by recognition of the unique properties that halogenated aromatic systems can impart to pharmaceutical compounds. The incorporation of bromine atoms into pyridine rings provides opportunities for further chemical modification through cross-coupling reactions, while simultaneously modulating the electronic properties of the aromatic system. These characteristics have made bromopyridine derivatives valuable building blocks in medicinal chemistry applications.

The specific combination of structural elements present in this compound reflects advances in molecular design strategies that emerged from structure-activity relationship studies of piperidine-containing compounds. The methylene linker between the pyridine and piperidine rings represents a design element that was incorporated to provide enhanced conformational flexibility compared to directly connected analogs. This structural modification was implemented based on computational predictions and experimental validation demonstrating improved binding characteristics with specific molecular targets.

The compound's development also reflects broader trends in pharmaceutical chemistry toward the creation of modular synthetic intermediates that can serve as versatile building blocks for the preparation of diverse compound libraries. The presence of the brominated pyridine component provides a reactive handle for subsequent chemical transformations, while the protected piperidine scaffold offers opportunities for additional functionalization after selective deprotection.

Significance in Heterocyclic and Medicinal Chemistry

This compound occupies a position of considerable significance within the broader landscape of heterocyclic and medicinal chemistry research. The compound exemplifies the sophisticated design principles that characterize modern pharmaceutical research, combining multiple pharmacologically relevant heterocyclic systems within a single molecular framework.

The piperidine component of the compound structure represents one of the most privileged scaffolds in medicinal chemistry, appearing in numerous approved pharmaceutical agents across diverse therapeutic areas. Piperidine rings are particularly valued for their ability to modulate the physicochemical properties of drug molecules, including lipophilicity, metabolic stability, and membrane permeability. The specific substitution pattern present in this compound provides opportunities for fine-tuning these properties through systematic structural modifications.

The pyridine heterocycle component contributes additional pharmacological significance to the compound structure. Pyridine derivatives have demonstrated extensive clinical utility across multiple therapeutic areas, with hundreds of pyridine-containing compounds currently in clinical use. The nitrogen atom within the pyridine ring can participate in hydrogen bonding interactions with biological targets, while the aromatic system provides opportunities for favorable stacking interactions with aromatic amino acid residues in protein binding sites.

The brominated nature of the pyridine component provides particular synthetic utility in medicinal chemistry applications. Brominated aromatic compounds serve as versatile intermediates for cross-coupling reactions, enabling the introduction of diverse substituents through palladium-catalyzed transformations. This reactivity makes this compound valuable as a synthetic intermediate for the preparation of compound libraries with systematic structural variations.

Heterocyclic Component Medicinal Chemistry Significance Synthetic Utility
Piperidine Ring Privileged scaffold in pharmaceuticals Core framework for diversification
Pyridine Ring Extensive clinical precedent Hydrogen bonding and aromatic interactions
Brominated Pyridine Enhanced reactivity profile Cross-coupling reaction substrate

The compound's potential biological activities stem from its ability to interact with multiple classes of molecular targets relevant to pharmaceutical research. The structural architecture suggests potential interactions with neurotransmitter systems, enzyme active sites, and receptor binding domains. The presence of the carbamate functional group introduces additional pharmacological possibilities, as carbamate derivatives have demonstrated activity against enzymes involved in neurotransmitter metabolism.

Research applications of this compound extend beyond direct pharmaceutical development to include its use as a synthetic intermediate in academic and industrial research settings. The compound serves as a valuable building block for the preparation of more complex molecular structures, enabling researchers to explore structure-activity relationships systematically. The protected amine functionality allows for selective chemical modifications while maintaining the integrity of other functional groups within the molecule.

The compound's significance is further enhanced by its role in advancing synthetic methodology development. The successful synthesis and characterization of complex molecules like this compound requires sophisticated synthetic strategies and analytical techniques, contributing to the advancement of chemical knowledge and experimental capabilities. These compounds serve as test cases for new synthetic methods and analytical approaches that can subsequently be applied to other challenging molecular targets.

Properties

IUPAC Name

tert-butyl N-[1-[(6-bromopyridin-2-yl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-12-7-9-20(10-8-12)11-13-5-4-6-14(17)18-13/h4-6,12H,7-11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQCRYDNQVDDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430921
Record name SBB052007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303763-37-3
Record name SBB052007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction or availability of a piperidin-4-yl carbamate intermediate protected with a tert-butyl group.
  • Introduction of the 6-bromopyridin-2-ylmethyl substituent at the nitrogen of the piperidine ring.
  • Coupling of these fragments under controlled conditions to ensure high purity and yield.

This approach allows for selective functionalization and protection, facilitating downstream applications and biological evaluations.

Stepwise Preparation Details

Step Description Reagents & Conditions Notes
1 Synthesis of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate Bromination of tert-butyl piperidine-4-carboxylate at the methyl position using brominating agents under controlled temperature (e.g., 60 °C) in polar aprotic solvents like DMF This intermediate is a key electrophile for subsequent nucleophilic substitution
2 Nucleophilic substitution with 6-bromopyridin-2-ylmethyl nucleophile Reaction of the bromomethyl piperidine carbamate with 6-bromopyridin-2-ylmethyl nucleophile or equivalent under basic conditions (e.g., sodium hydride or other bases) in solvents such as DMF or THF at elevated temperatures (e.g., 60 °C) Ensures formation of the N-substituted piperidine derivative with the bromopyridine moiety attached via a methylene linker
3 Purification and isolation Flash chromatography (MPLC) using gradients of ethyl acetate and hexanes to isolate the pure tert-butyl 1-[(6-bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate Purification critical to remove side products and unreacted starting materials

Alternative Synthetic Routes and Considerations

  • Lithiation and Halogenation:
    Analogous compounds such as tert-butyl (6-chloropyridin-3-yl)carbamate have been prepared via lithiation at low temperatures (-78 °C) followed by electrophilic halogenation with iodine, demonstrating the feasibility of regioselective functionalization on pyridine rings. This method could be adapted for bromination or for preparing bromopyridine intermediates.

  • Use of Protective Groups:
    The tert-butyl carbamate group serves as a protecting group for the piperidine nitrogen, allowing selective reactions at other sites without unwanted side reactions.

  • Reaction Conditions Optimization:
    Reaction temperature, solvent choice, and base strength are critical parameters influencing yield and purity. For example, sodium hydride in DMF at 60 °C for 24 hours has been reported for similar nucleophilic substitution reactions.

Research Findings and Data Summary

Parameter Details Source
Molecular Weight 370.28 g/mol
Key Intermediate tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
Typical Reaction Temperature 60 °C for nucleophilic substitution
Solvents Used DMF, THF, diethyl ether
Bases Employed Sodium hydride, n-butyllithium (for lithiation)
Purification Method Flash chromatography (MPLC) with EtOAc/hexanes gradient
Yield Range Variable, typically moderate to good (e.g., 57% in related halogenation steps)

Chemical Reactions Analysis

tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that tert-butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate exhibits notable biological activities, particularly as a potential therapeutic agent in treating various diseases. Its applications can be categorized as follows:

Pharmacological Applications

The compound has been studied for its potential as an inhibitor of enzymes and receptors involved in critical biological pathways:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The bromine substitution may enhance binding affinity to the active sites of these enzymes, leading to increased efficacy in drug action.

Neuroprotective Effects

The compound has demonstrated neuroprotective properties through various mechanisms:

  • Inhibition of β-secretase : This enzyme is involved in the cleavage of amyloid precursor protein, leading to amyloid-beta plaque formation, a hallmark of Alzheimer’s disease. In vitro studies have indicated that this compound can inhibit β-secretase activity effectively.
  • Reduction of Oxidative Stress : Studies have shown that the compound can reduce malondialdehyde levels, indicating its potential antioxidant effects. This property may protect neuronal cells from oxidative damage associated with neurodegenerative disorders.
ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability with M4 at 100 μM
MDA Levels ReductionTBARS AssaySignificant decrease observed

In Vitro Studies

One study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1–42). The results indicated a significant improvement in cell viability compared to untreated controls, suggesting its protective role against neurotoxic agents.

In Vivo Studies

In a scopolamine-induced model of Alzheimer’s disease in rats, the compound was assessed for its effects on cognitive decline and oxidative stress markers. While it showed promise in reducing malondialdehyde levels, the overall cognitive improvement was not statistically significant compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can engage in various binding interactions, while the piperidinylcarbamate moiety may influence the compound’s overall reactivity and stability. These interactions can modulate biological activities, making the compound useful in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Carbamate Derivatives

The target compound shares a common tert-butyl carbamate-protected piperidine core but differs in the substituent on the piperidine nitrogen. Key analogs include:

Compound Name Substituent Yield Molecular Formula Molecular Weight Key Applications/Notes
tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate 6-Bromopyridin-2-ylmethyl N/A C₁₇H₂₄BrN₃O₂ 382.30 Intermediate for drug discovery
tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate 4-Methylbenzyl 95% C₁₈H₂₈N₂O₂ 304.43 Anti-prion/neuroprotective intermediates
tert-Butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate 3-Phenylpropyl 75% C₁₉H₃₀N₂O₂ 318.46 Cholinesterase inhibitor precursors

Key Observations :

  • Yield Variability : Higher yields (e.g., 95%) are achieved with simpler alkyl/aryl substituents, while bulkier groups (e.g., 3-phenylpropyl) reduce efficiency .
Pyridine-Based Carbamate Derivatives

The bromopyridine moiety distinguishes the target compound from other pyridine derivatives. Notable examples include:

Compound Name Substituents on Pyridine Molecular Formula Molecular Weight CAS Number Commercial Availability (2017)
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Bromo, 2-chloro C₁₁H₁₄BrClN₂O₂ 321.60 1142192-48-0 Available ($400–$4800/g)
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 6-Chloro, 5-pivalamido C₁₆H₂₄ClN₃O₃ 341.83 1142192-00-4 Available ($400–$4800/g)
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate 5,6-Dimethoxy C₁₄H₂₀N₂O₄ 280.32 N/A Listed in catalogs

Key Observations :

  • Halogen vs. Functional Groups : Bromine at the 6-position (target compound) increases molecular weight and polarizability compared to chlorine or methoxy groups, impacting solubility and reactivity.
  • Commercial Status : As of 2025, this compound is listed as discontinued by suppliers like CymitQuimica, limiting its accessibility compared to analogs .

Research and Industrial Relevance

  • Synthetic Flexibility : The Boc group facilitates easy deprotection, enabling downstream functionalization for drug candidates .
  • Comparative Limitations : The discontinued status of the target compound highlights the preference for more stable or readily available analogs (e.g., chloro or methoxy-substituted derivatives) in high-throughput workflows .

Biological Activity

tert-Butyl 1-[(6-bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate is a chemical compound with potential biological activities that make it of interest in pharmaceutical research. This article discusses its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₄BrN₃O₂, with a molecular weight of 370.3 g/mol. The compound features a piperidine ring substituted with a bromopyridine moiety, which is significant for its biological interactions.

Research indicates that compounds similar to this compound may act as inhibitors of various biological pathways. For instance, derivatives have been explored for their ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. In vitro studies have shown that such compounds can reduce IL-1β release and pyroptotic cell death in macrophages, suggesting a potential anti-inflammatory role .

Case Studies

Case Study 1: NLRP3 Inhibition
In a study focusing on the modulation of NLRP3 inflammasome activity, several derivatives were synthesized and screened for their inhibitory effects on IL-1β release. The results indicated that certain structural modifications led to enhanced inhibitory activity, providing insights into the design of more effective anti-inflammatory agents .

Case Study 2: Cytotoxicity in Neuronal Cells
Another study assessed the cytotoxic effects of related compounds on neuronal cell lines. The findings highlighted that while some compounds reduced cell viability significantly, others maintained high viability even at elevated concentrations, indicating selective toxicity profiles that could be exploited for therapeutic purposes .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Concentration Tested Effect Observed
NLRP3 Inhibition10 µMSignificant reduction in IL-1β release
CytotoxicityUp to 100 µMLow toxicity in HT-22 and BV-2 cells
Antibacterial ActivityVariableEffective against MRSA and VRE strains

Q & A

Q. What are the common synthetic routes for tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate?

The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Bromopyridine derivatives are coupled with piperidine intermediates using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) under inert atmospheres (N₂ or Ar) .
  • Protection/Deprotonation : The tert-butyl carbamate group is introduced via Boc-protection of the piperidine nitrogen, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like NaHCO₃ .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) is standard for isolating intermediates .

Q. Example Synthesis Table

StepReaction TypeReagents/ConditionsYieldReference
1Boc ProtectionBoc₂O, NaHCO₃, THF, rt70-85%
2Bromopyridine CouplingPd(PPh₃)₂Cl₂, CuI, THF, 20°C60-75%
3ReductionFe powder, NH₄Cl (aq), EtOH, reflux80-90%

Q. What spectroscopic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromopyridinyl methyl protons at δ 3.8–4.2 ppm) .
  • Mass Spectrometry (MS) : ESI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 356–442) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve steric effects of the bromopyridinyl group .

Q. What purification techniques are effective for intermediates?

  • Column Chromatography : Silica gel with gradient elution (EtOAc/hexane, 10–50%) is standard .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for key intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized during bromopyridinyl group introduction?

  • Catalyst Screening : Use Pd₂(dba)₃ with BINAP ligand for enhanced cross-coupling efficiency .
  • Solvent Optimization : Anhydrous THF or toluene minimizes side reactions .
  • Temperature Control : Maintain 20–25°C to prevent debromination .

Q. How is stereochemistry resolved in derivatives of this compound?

  • Chiral HPLC : Separates enantiomers (e.g., tert-butyl carbamate diastereomers) using cellulose-based columns .
  • Crystallographic Analysis : SHELXL refines enantiomeric excess by analyzing Flack parameters .

Q. How to address contradictory data in reaction mechanisms?

  • Mechanistic Probes : Isotope labeling (e.g., ¹⁵N-Boc groups) tracks intermediates via MS/MS .
  • Kinetic Studies : Monitor reaction progress using in-situ IR or HPLC to identify competing pathways .

Q. What are common side reactions and mitigation strategies?

  • Boc Deprotection : Acidic conditions (e.g., HCl/MeOH) may prematurely remove the Boc group. Use milder bases (K₂CO₃) .
  • Reductive Debromination : Fe powder in NH₄Cl can over-reduce bromine; control reaction time (<12 hrs) .

Q. What safety protocols apply to handling this compound?

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and fume hoods are mandatory .
  • First Aid : Immediate rinsing with water for skin/eye contact; consult SDS for toxicity thresholds .

Data Contradiction Analysis

Case Study : Conflicting NMR data for Boc-protected intermediates

  • Root Cause : Rotameric equilibria in carbamate groups at room temperature.
  • Resolution : Acquire NMR spectra at elevated temperatures (40–60°C) to coalesce signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.